molecular formula C21H22N2O3S B11357153 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11357153
M. Wt: 382.5 g/mol
InChI Key: ITTKLRIKSJLURL-UHFFFAOYSA-N
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Description

2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the human body. Its unique structure, which includes a benzothiazole ring and a piperidine moiety, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-aminobenzothiazole with 4-piperidone, followed by acetylation with 2-methoxyphenoxyacetyl chloride. The reaction conditions often require the use of organic solvents such as ethanol or dichloromethane, and catalysts like piperidine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with hydroxyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release. The pathways involved in these effects are complex and may include G-protein coupled receptor signaling and downstream effector mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2-Methoxyphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a piperidine moiety, which contributes to its distinct pharmacological profile. Its ability to interact with multiple receptor subtypes and its potential for therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H22N2O3S/c1-25-17-7-3-4-8-18(17)26-14-20(24)23-12-10-15(11-13-23)21-22-16-6-2-5-9-19(16)27-21/h2-9,15H,10-14H2,1H3

InChI Key

ITTKLRIKSJLURL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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